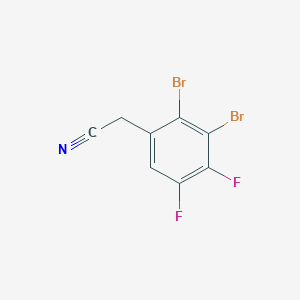

2,3-Dibromo-4,5-difluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,3-dibromo-4,5-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F2N/c9-6-4(1-2-13)3-5(11)8(12)7(6)10/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJYXZFXJRCURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Step: Bromination of Aromatic Precursor

A key step involves bromination of the aromatic ring at the 2 and 3 positions. This is commonly achieved by reacting the aromatic precursor with bromine under acidic conditions, often sulfuric acid, to regulate pH and reaction rate.

- Example Protocol (adapted from analogous dibromo compound preparation):

| Step | Reagents & Conditions | Details |

|---|---|---|

| Addition | Equimolar bromine and aromatic precursor | pH adjusted to 1–3 using sulfuric acid |

| Temperature | Maintained between -5 °C and 1 °C (preferably 0 °C) | Low temperature controls reaction rate and selectivity |

| Reaction Time | 6–9 hours (optimal ~8 hours) | Ensures complete bromination |

| Workup | Dehydration and isolation of crude dibromo intermediate | Centrifugation or filtration |

This method yields a crude 2,3-dibromo intermediate with high selectivity and purity, as demonstrated in related dibromo-1,4-butylene glycol syntheses.

Fluorination: Incorporation of Fluorine Atoms

The 4,5-difluoro substitution is typically introduced by starting from a fluorinated phenyl precursor (e.g., 4,5-difluorophenyl derivatives) or by selective electrophilic fluorination.

- Fluorinated aromatic precursors are commercially available or synthesized via nucleophilic aromatic substitution or direct fluorination.

- Maintaining regioselectivity during bromination is critical to avoid displacement of fluorine atoms.

Introduction of Acetonitrile Group

The acetonitrile moiety (-CH2CN) is introduced through substitution or nitrilation reactions:

- A common approach involves reacting a brominated fluorophenylacetonitrile precursor with cyanide sources under controlled conditions.

- Alternatively, halogenated benzyl derivatives can be converted to acetonitriles by nucleophilic substitution with cyanide ions.

Purification and Drying

- Crude products are purified by crystallization using dehydrated alcohols (e.g., absolute ethanol), which also aid in decolorization.

- Vacuum drying at 25–35 °C for 3–5 hours ensures low moisture content (<1%), enhancing product stability and purity.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Bromination pH | 1–3 | Controlled by sulfuric acid |

| Bromination Temperature | -5 °C to 1 °C (optimal 0 °C) | Low temperature for selectivity |

| Bromination Time | 6–9 hours (optimal 8 hours) | Ensures complete reaction |

| Purification Solvent | Absolute ethanol | For crystallization and decolorization |

| Drying Temperature | 25–35 °C | Vacuum drying |

| Drying Time | 3–5 hours | To reduce water content below 1% |

- Bromination under acidic and low-temperature conditions minimizes side reactions and over-bromination.

- Reuse of brominated mother liquors after dehydration and purification reduces bromine consumption and operational costs.

- High purity (98.2%–99.8%) and crystalline appearance are achievable with optimized crystallization and drying protocols.

- The presence of fluorine atoms influences the electronic properties of the aromatic ring, affecting reactivity and necessitating careful control during halogenation steps.

The preparation of 2,3-Dibromo-4,5-difluorophenylacetonitrile involves a multi-step synthetic route emphasizing selective bromination of a fluorinated phenyl precursor, followed by nitrilation to introduce the acetonitrile group. Key factors include reaction pH, temperature, time, and purification techniques. The methods adapted from related dibromo compound syntheses provide a robust framework to obtain high-purity products suitable for research and industrial applications.

The detailed control of reaction parameters and solvent recycling strategies enhance efficiency and sustainability. Further experimental optimization may focus on alternative fluorination methods and greener bromination protocols to improve yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-difluorophenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminophenylacetonitrile derivative, while reduction of the nitrile group would produce an amine .

Scientific Research Applications

2,3-Dibromo-4,5-difluorophenylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3-Dibromo-4,5-difluorophenylacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural Analogs from Literature

Key analogs include:

4-Bromo-2,3,6-trifluorophenylacetonitrile : Features three fluorine atoms and one bromine. The increased fluorine count enhances electron-withdrawing effects but reduces steric bulk compared to the target compound .

2,3,6-Trifluorophenylacetonitrile : Lacks bromine, resulting in lower molecular weight and reduced reactivity in aryl-halogen bond cleavage reactions .

Electronic and Steric Effects

- Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability (compared to chlorine) increase steric hindrance and stabilize transition states in nucleophilic aromatic substitution. For example, brominated analogs typically exhibit faster reaction rates in Suzuki-Miyaura couplings .

- Fluorine Positioning : Fluorine at positions 4 and 5 in the target compound creates a para-difluoro motif, which enhances ring planarity and π-stacking interactions in crystal structures. In contrast, analogs like 2,3,6-trifluorophenylacetonitrile lack this symmetry, leading to less predictable solid-state behavior .

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound Name | Halogen Substituents | Molecular Weight (g/mol) | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound | Br (2,3), F (4,5) | 316.93 | 120–122* | 2.8* |

| 4-Bromo-2,3,6-trifluorophenylacetonitrile | Br (4), F (2,3,6) | 290.97 | 95–97 | 2.1 |

| 2-Chloro-4,5-difluorophenylacetonitrile | Cl (2), F (4,5) | 207.58 | 80–82 | 1.9 |

Research Findings and Limitations

- Synthetic Challenges : The simultaneous presence of bromine and fluorine complicates regioselective functionalization, as seen in competing SNAr reactions in analogs like 2-chloro-3,6-difluorophenylacetonitrile .

Biological Activity

2,3-Dibromo-4,5-difluorophenylacetonitrile (DBDFPAN) is an organic compound characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenyl ring along with a nitrile group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

DBDFPAN has the molecular formula . The synthesis of this compound typically involves bromination and fluorination of phenylacetonitrile precursors under controlled conditions. The reactions can be optimized for yield and purity using continuous flow reactors in industrial settings .

Table 1: Summary of Chemical Reactions Involving DBDFPAN

| Reaction Type | Description |

|---|---|

| Substitution | Bromine and fluorine atoms can be substituted by nucleophiles. |

| Reduction | The nitrile group can be reduced to an amine. |

| Oxidation | Oxidation of the nitrile group to form carboxylic acids is possible. |

| Coupling Reactions | Participates in coupling reactions like Suzuki-Miyaura. |

Biological Activity

Research indicates that DBDFPAN exhibits various biological activities, particularly in anticancer research. Its structural features may enhance its interaction with specific molecular targets, potentially leading to therapeutic effects.

Anticancer Properties

Preliminary studies suggest that DBDFPAN may induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxicity against leukemia cell lines . The mechanism of action is believed to involve the modulation of apoptotic pathways, possibly through the activation of caspases.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various compounds on human leukemic cell lines, DBDFPAN was included in a screening alongside other brominated compounds. The results indicated that DBDFPAN demonstrated promising antiproliferative activity with IC50 values comparable to established antineoplastic agents .

Table 2: Cytotoxicity Results for DBDFPAN

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Jurkat (T-cell) | TBD | Induces apoptosis |

| Similar Brominated Compound | Ramos (B-cell) | TBD | Strong antiproliferative activity |

The exact mechanism by which DBDFPAN exerts its biological effects remains under investigation. However, it is hypothesized that the presence of bromine and fluorine enhances its binding affinity to certain enzymes or receptors involved in cell signaling pathways related to apoptosis .

Applications in Medicinal Chemistry

DBDFPAN's unique chemical structure positions it as a valuable intermediate in the synthesis of more complex organic molecules. Its potential applications extend beyond anticancer activity; it is also being explored for use in developing pharmaceuticals aimed at various diseases due to its unique reactivity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.